molecular formula C46H33N7O16S4 B12796865 2,7-Naphthalenedisulfonic acid, 3,3'-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy- CAS No. 73545-21-8

2,7-Naphthalenedisulfonic acid, 3,3'-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-

Cat. No.: B12796865
CAS No.: 73545-21-8
M. Wt: 1068.1 g/mol
InChI Key: FHWNMKHXMMRSOR-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) typically involves multiple steps, starting with the preparation of the naphthalenedisulfonic acid core. This is followed by the introduction of the azo groups through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through crystallization, filtration, and drying processes to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the sulfonic acid groups enhance the compound’s solubility in water, allowing it to interact with biological molecules and metal ions effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 3,3’-(sulfonylbis(4,1-phenyleneazo))bis(4,5-dihydroxy-)
  • 2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(4-hydroxy-)

Uniqueness

Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3,3’-(iminobis(4,1-phenyleneazo))bis(5-(benzoylamino)-4-hydroxy-) stands out due to the presence of benzoylamino groups, which can enhance its binding affinity to certain substrates and increase its stability. This makes it particularly valuable in applications requiring high-performance dyes and pigments.

Properties

CAS No.

73545-21-8

Molecular Formula

C46H33N7O16S4

Molecular Weight

1068.1 g/mol

IUPAC Name

5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C46H33N7O16S4/c54-43-39-27(19-33(70(58,59)60)23-35(39)48-45(56)25-7-3-1-4-8-25)21-37(72(64,65)66)41(43)52-50-31-15-11-29(12-16-31)47-30-13-17-32(18-14-30)51-53-42-38(73(67,68)69)22-28-20-34(71(61,62)63)24-36(40(28)44(42)55)49-46(57)26-9-5-2-6-10-26/h1-24,47,54-55H,(H,48,56)(H,49,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)

InChI Key

FHWNMKHXMMRSOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC=CC=C8)O)S(=O)(=O)O

Origin of Product

United States

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